molecular formula C9H10Br2 B13600283 1-Bromo-3-(2-bromopropyl)benzene CAS No. 23430-37-7

1-Bromo-3-(2-bromopropyl)benzene

Cat. No.: B13600283
CAS No.: 23430-37-7
M. Wt: 277.98 g/mol
InChI Key: JMZJZQSKBJTMFX-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-bromopropyl)benzene is an organic compound with the molecular formula C9H10Br2. It consists of a benzene ring substituted with a bromine atom and a 2-bromopropyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(2-bromopropyl)benzene can be synthesized through the bromination of 3-phenylpropene. The reaction typically involves the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-bromopropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Bromo-3-(2-bromopropyl)benzene is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-bromopropyl)benzene involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution reactions. The benzene ring provides stability to the intermediate species formed during these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-(2-bromopropyl)benzene is unique due to the presence of two bromine atoms, which allows it to undergo a wider range of chemical reactions compared to its similar compounds. This makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

23430-37-7

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

IUPAC Name

1-bromo-3-(2-bromopropyl)benzene

InChI

InChI=1S/C9H10Br2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3

InChI Key

JMZJZQSKBJTMFX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)Br)Br

Origin of Product

United States

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